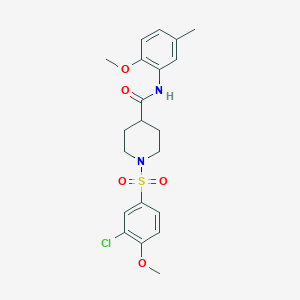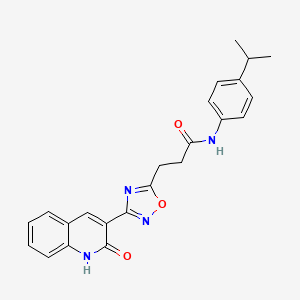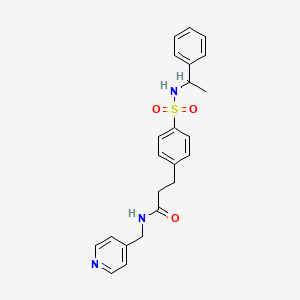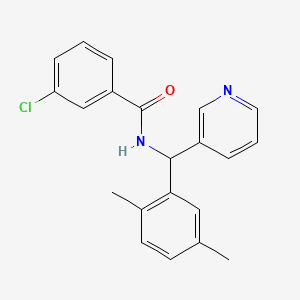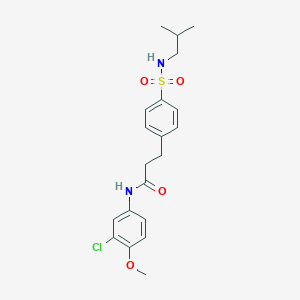
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of HDACs, which leads to an increase in acetylation of histones and other proteins. This increase in acetylation can lead to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as cyclin-dependent kinases, which are also involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on other physiological processes. It has been shown to have anti-inflammatory effects, as well as potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, like many small molecule inhibitors, this compound has limitations in terms of its bioavailability and toxicity. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome some of the limitations of this compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to HDAC inhibitors. Finally, there is potential for the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 4-(N-isobutylsulfamoyl)phenylboronic acid, followed by a coupling reaction with 3-bromopropionyl chloride. The crude product can then be purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising candidates for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14(2)13-22-28(25,26)17-8-4-15(5-9-17)6-11-20(24)23-16-7-10-19(27-3)18(21)12-16/h4-5,7-10,12,14,22H,6,11,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOPMFYJXHKODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
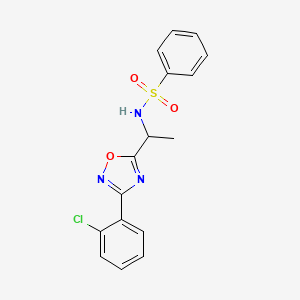
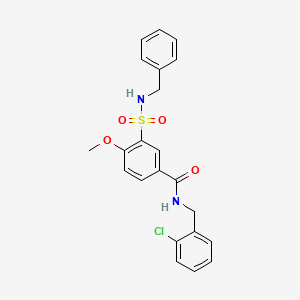

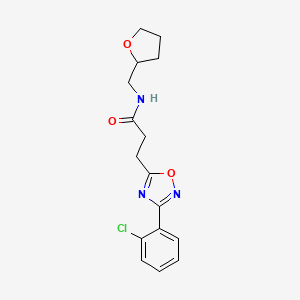
![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
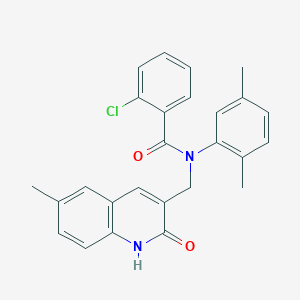
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
